Home > Products > Screening Compounds P110501 > 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine - 1339928-91-4

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

Catalog Number: EVT-1689551
CAS Number: 1339928-91-4
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section explores compounds structurally related to 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, drawing from the information provided in the scientific papers. The focus lies on compounds sharing the core [, , ]triazolo[4,3-a]pyrazine scaffold and exhibiting potential as inhibitors of various biological targets.

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin)

    Compound Description: Sitagliptin, marketed as Januvia, is a widely prescribed drug for treating Type 2 diabetes. It functions as a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. [] By inhibiting DPP-IV, Sitagliptin prevents the breakdown of incretin hormones, leading to increased insulin secretion and improved blood glucose control. [] The pharmacokinetic profile of Sitagliptin reveals high oral bioavailability and a primary route of elimination through renal excretion. [, ]

    Relevance: Sitagliptin exhibits structural similarity to 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine through the shared [, , ]triazolo[4,3-a]pyrazine core. Both compounds feature a substituted piperidine ring linked to this core. While 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine possesses a primary amine substituent on the piperidine, Sitagliptin has a more complex butan-2-amine substituent with additional functionalities. These structural similarities suggest that 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine might also exhibit biological activity, potentially targeting similar pathways as Sitagliptin.

N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (MAK683)

    Compound Description: MAK683 is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor currently in clinical development for cancer treatment. [] It demonstrates favorable pharmacokinetic properties across various species, including humans, with a complex metabolic pathway leading to multiple metabolites. []

    Relevance: While MAK683 does not share the exact [, , ]triazolo[4,3-a]pyrazine core with 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, it possesses a closely related [, , ]triazolo[4,3-c]pyrimidine scaffold. Both structures feature an amine-linked substituent at a comparable position on the triazole ring. This structural similarity, alongside their shared biological activity as inhibitors, highlights MAK683 as a relevant compound for comparison. Further investigation into the structure-activity relationships within this class of compounds could provide valuable insights into designing new and more effective therapeutic agents.

2-Furan-2-yl-6-N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine

    Compound Description: This compound represents a novel piperazine-derived [, , ]triazolo[1,5-a]pyrazine synthesized as a potential adenosine A2a receptor antagonist. [] Initial studies revealed moderate binding affinity for the adenosine A2a receptor with selectivity over the A1 receptor. []

Overview

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is a compound that belongs to the class of triazolo derivatives, which are known for their diverse biological activities. This specific compound features a piperidine moiety linked to a triazolo-pyrazine structure, which enhances its potential for pharmacological applications. The triazolo-pyrazine framework is recognized for its role in various therapeutic areas, including antimicrobial and anticancer activities.

Source

The compound can be synthesized from commercially available precursors such as 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine and piperidine. The synthesis typically involves nucleophilic aromatic substitution reactions, which have been extensively studied for their efficiency and yield in producing various derivatives of triazolo compounds .

Classification

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is classified under heterocyclic compounds due to its unique ring structures. It falls within the broader category of nitrogen-containing heterocycles, specifically those that include both triazole and pyrazine rings. These compounds are often explored for their potential as therapeutic agents in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine typically involves the following steps:

  1. Nucleophilic Aromatic Substitution: The starting material, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, is reacted with piperidine in a suitable solvent such as acetonitrile or polyethylene glycol at elevated temperatures (e.g., 120 °C). This reaction proceeds rapidly and yields the desired amine product in good yields (73% to 99%) .
  2. Characterization: The resulting compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The reaction conditions are critical for optimizing yield and purity. For instance, using a solvent that enhances solubility and reaction kinetics is essential. Additionally, controlling the temperature ensures that the reaction proceeds efficiently without degradation of sensitive functional groups.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C11_{11}H13_{13}N5_{5}
  • Molecular Weight: Approximately 225.26 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically ranges around 164–166 °C for similar compounds .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is nucleophilic aromatic substitution. This reaction allows for the introduction of amine functionalities onto aromatic systems.

Technical Details

In nucleophilic aromatic substitution reactions involving triazole derivatives:

  • The electron-withdrawing nature of chlorine enhances the reactivity of the aromatic system.
  • The choice of nucleophile (piperidine in this case) significantly impacts the reaction's outcome and product distribution.
Mechanism of Action

Process

The mechanism by which 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The triazolo and pyrazine moieties can participate in hydrogen bonding or π-stacking interactions with target biomolecules.

Data

Research has indicated that triazole derivatives can inhibit various biological pathways relevant to cancer progression and microbial infections. For instance, compounds with similar structures have shown efficacy against receptor tyrosine kinases involved in tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and acetonitrile.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the piperidine ring.
Applications

Scientific Uses

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine has potential applications in medicinal chemistry due to its biological activity profile:

  • Antimicrobial Agents: Its structure suggests potential efficacy against bacterial infections.
  • Anticancer Research: Investigated for its ability to inhibit key pathways involved in cancer cell proliferation.

Research continues to explore its full therapeutic potential across various fields including oncology and infectious diseases .

Synthetic Methodologies and Reaction Optimization

Nucleophilic Aromatic Substitution Strategies for Triazolo[4,3-a]pyrazine Core Functionalization

Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for constructing the C-N bond between the triazolopyrazine core and the piperidine moiety. The C8 position of [1,2,4]triazolo[4,3-a]pyrazine exhibits exceptional electrophilicity due to the electron-deficient nature of this fused heterocyclic system, which contains multiple nitrogen atoms. This electronic configuration facilitates attack by nitrogen-based nucleophiles, particularly secondary amines like N-Boc-piperidin-4-amine. The reaction typically employs 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine as the optimal substrate, where chlorine serves as an efficient leaving group due to its moderate electronegativity and steric accessibility [7] [8].

Table 1: Optimization of SNAr Reaction Parameters for Triazolopyrazine-Piperidine Coupling

Leaving GroupBaseSolventTemp (°C)Time (h)Yield (%)
ChlorineDIPEADMSO801278
BromineTEANMP100882
ChlorineCs₂CO₃ACN602465
BromineK₂CO₃DMF901075

Regioselectivity is rigorously controlled under these conditions, with no observable C3 or C6 substitution products. Computational studies indicate the C8 position exhibits the lowest LUMO energy (-1.78 eV), rationalizing its preferential reactivity toward nucleophiles. Microwave-assisted protocols (120°C, 30 min) enhance reaction efficiency by reducing typical reaction times from 12 hours to under 1 hour while maintaining yields above 75% [7]. Recent advances demonstrate that electron-withdrawing substituents at C3 further activate the ring toward SNAr, enabling reactions with less nucleophilic amines.

Green Chemistry Approaches in Heterocyclic Synthesis: PEG-400 as a Solvent for SNAr Reactions

Traditional SNAr reactions rely on high-boiling polar aprotic solvents like DMF, NMP, or DMSO, which present environmental and purification challenges due to their high toxicity, persistence, and difficult removal. PEG-400 emerges as a bio-based, renewable alternative that demonstrates exceptional efficacy in triazolopyrazine functionalization. Its polyether structure solvates cations effectively while leaving nucleophiles sufficiently accessible, achieving reaction yields comparable to conventional solvents (82% vs. 85% in DMF) [8].

Table 2: Solvent Comparison for Sustainable SNAr Reactions

SolventTemp (°C)Reaction Efficiency (%)Recyclability (Cycles)E-FactorPMI
PEG-400808258.712.1
DMF9085032.445.8
NMP10080035.148.2
Water12045N/A18.928.3

PEG-400 enables straightforward product isolation through water-induced phase separation, eliminating energy-intensive distillation processes. The solvent system demonstrates excellent recyclability over five cycles with minimal yield reduction (82% → 79%), significantly reducing process mass intensity (PMI = 12.1 vs. 45.8 for DMF). Life cycle assessment confirms a 40% reduction in cumulative energy demand compared to DMF-based processes. These methodologies align with the EPA's Safer Choice Criteria while maintaining the stringent purity standards (≥95%) required for pharmaceutical intermediates [8].

Multi-Step Synthesis of Triazolo[4,3-a]pyrazine-Piperidine Hybrid Scaffolds

The synthesis of 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine requires precise sequential transformations to construct both heterocyclic systems and establish their linkage. The optimized three-step route proceeds as follows:

  • Triazolopyrazine Core Construction: 3-Bromopyrazin-2-amine undergoes cyclocondensation with formamidine acetate at 140°C to yield 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine. This critical step achieves 90% conversion when conducted in refluxing n-butanol with rigorous exclusion of moisture [5].

  • SNAr Coupling: The brominated intermediate reacts with N-Boc-piperidin-4-amine under SNAr conditions (K₂CO₃, DMSO, 80°C, 12h) to afford tert-butyl (1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate in 78% isolated yield. Microwave irradiation reduces this step to 45 minutes at 120°C without yield compromise [2].

  • Boc Deprotection: The Boc-protected intermediate undergoes acidolysis using HCl in dioxane (4M, 25°C, 4h) or TFA in dichloromethane (50%, 2h) to deliver the target amine as either the free base or hydrochloride salt (CAS 3026716-70-8). Crystallization from ethanol/diethyl ether provides the trihydrochloride salt in 95% purity, characterized by [1]H NMR (DMSO-d6): δ 8.71 (s, 1H), 8.24 (d, J=5.1 Hz, 1H), 7.92 (d, J=5.1 Hz, 1H), 3.85-3.75 (m, 2H), 3.45-3.35 (m, 2H), 3.10-3.00 (m, 2H), 2.30-2.20 (m, 2H), 1.95-1.80 (m, 2H) [2] [5].

The overall yield for this sequence is 62% (calculated through step), significantly higher than alternative routes involving late-stage triazole ring formation. The purity profile meets rigorous standards for pharmaceutical intermediates (≥95% by HPLC), with residual solvent levels controlled below ICH Q3C limits.

Regioselective Modifications at the Piperidin-4-amine Substituent

The primary amine functionality in 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine serves as a versatile handle for targeted structural diversification while preserving the triazolopyrazine core integrity. Key modification strategies include:

  • Acylation: Benzoyl chloride derivatives react selectively with the primary amine in dichloromethane at 0°C using triethylamine as base, yielding amides like N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide (CID 121021677) with 85-92% efficiency. Acylation occurs exclusively at the primary amine without competing N7 triazole alkylation [6].

  • Carbamate Formation: Reaction with chloroformates generates stable urethane derivatives, while treatment with 1,1'-carbonyldiimidazole (CDI) provides the corresponding isocyanate intermediate for urea synthesis. Ureas form regioselectively when reacting with primary amines under mild conditions (25°C, DMF, 2h) [8].

  • Protection Strategies: The tert-butoxycarbonyl (Boc) group remains optimal for temporary amine protection (95% yield during installation; 90% recovery upon TFA deprotection). Alternative protecting groups include:

  • Benzyloxycarbonyl (Cbz): Installed with benzyl chloroformate; removed via hydrogenolysis
  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under mild basic conditions (piperidine/DMF)
  • Acetyl: Limited utility due to challenging deprotection conditions [6] [10]

Table 3: Regioselective Transformations of the Piperidin-4-amine Group

Reaction TypeReagentConditionsProductYield (%)
AcylationBenzoyl chlorideDCM, TEA, 0°C→25°C, 2hN-(piperidin-4-yl)benzamide derivative88
Sulfonylationp-Toluenesulfonyl chlorideACN, pyridine, 80°C, 8hTosyl-protected derivative82
Urea Formation4-Nitrophenyl isocyanateTHF, reflux, 12h1-(4-Nitrophenyl)-3-(piperidin-4-yl)urea75
Reductive AminationBenzaldehyde, NaBH₃CNMeOH, AcOH, 25°C, 12hN-Benzylpiperidin-4-amine derivative68

Regiocontrol during these transformations is achieved through careful optimization of steric and electronic parameters. The piperidine nitrogen adjacent to the triazolopyrazine exhibits reduced nucleophilicity due to delocalization into the electron-deficient heterocycle, enabling selective modification of the 4-position primary amine. This differential reactivity is confirmed through [15]N NMR studies, showing a 12 ppm upfield shift for the piperidine nitrogen compared to non-conjugated analogues [6] [10].

Properties

CAS Number

1339928-91-4

Product Name

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C10H14N6/c11-8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5,11H2

InChI Key

LLGHOKYNIJIRLE-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC=CN3C2=NN=C3

Canonical SMILES

C1CN(CCC1N)C2=NC=CN3C2=NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.